molecular formula C18H16FN3O B12163952 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine

Cat. No.: B12163952
M. Wt: 309.3 g/mol
InChI Key: KEOANQZPZIXGCH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a morpholinyl group attached to a phthalazine core. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine typically involves the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated aromatic compound reacts with the phthalazine core.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(morpholin-4-yl)phthalazine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-Bromophenyl)-4-(morpholin-4-yl)phthalazine: Similar structure with a bromophenyl group instead of a fluorophenyl group.

    1-(4-Methylphenyl)-4-(morpholin-4-yl)phthalazine: Similar structure with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-Fluorophenyl)-4-(morpholin-4-yl)phthalazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)phthalazin-1-yl]morpholine

InChI

InChI=1S/C18H16FN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)18(21-20-17)22-9-11-23-12-10-22/h1-8H,9-12H2

InChI Key

KEOANQZPZIXGCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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